Sodium trichloromethanesulfonate monohydrate
CAS No.: 677027-41-7
Cat. No.: VC3216070
Molecular Formula: CH2Cl3NaO4S
Molecular Weight: 239.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 677027-41-7 |
---|---|
Molecular Formula | CH2Cl3NaO4S |
Molecular Weight | 239.4 g/mol |
IUPAC Name | sodium;trichloromethanesulfonate;hydrate |
Standard InChI | InChI=1S/CHCl3O3S.Na.H2O/c2-1(3,4)8(5,6)7;;/h(H,5,6,7);;1H2/q;+1;/p-1 |
Standard InChI Key | XZEXWMRBBDMXRA-UHFFFAOYSA-M |
SMILES | C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+] |
Canonical SMILES | C(S(=O)(=O)[O-])(Cl)(Cl)Cl.O.[Na+] |
Introduction
Physical and Chemical Properties
Chemical Composition and Structure
From a structural perspective, the compound features a central carbon atom bonded to three chlorine atoms, forming the trichloromethane group. This group is connected to a sulfonate moiety (SO3-), which bears a negative charge balanced by the sodium cation. The presence of the water molecule of crystallization completes the structure, influencing the compound's crystallization behavior and stability .
Spectroscopic Characterization
X-ray Absorption Spectroscopy
X-ray absorption spectroscopy provides valuable insights into the electronic structure and coordination environment of sodium trichloromethanesulfonate monohydrate. The compound exhibits characteristic absorption patterns when analyzed through transmission and fluorescence modes . The normalized absorbance spectrum shows distinctive features, including a prominent "white-line" that corresponds to the s→p electronic transition.
The maximum of this white-line occurs at 2.4825 KeV, representing a specific energy threshold for electronic transitions within the compound's structure. Additionally, a secondary peak at 2.4806 KeV can be observed in the spectrum, indicating complex electronic behavior . These spectroscopic features serve as fingerprints for identifying and characterizing the compound in analytical applications.
Table 1: X-ray Absorption Data for Sodium Trichloromethanesulfonate Monohydrate
Parameter | Value | Measurement Condition |
---|---|---|
White-line maximum | 2.4825 KeV | Transmission mode |
Secondary peak | 2.4806 KeV | Transmission mode |
Calibration reference | CaSO4 | Standard comparison |
Acquisition date | November 14, 2005 | Laboratory conditions |
Other Spectroscopic Methods
While the available research focuses primarily on X-ray absorption spectroscopy, sodium trichloromethanesulfonate monohydrate can be characterized through other spectroscopic techniques as well. Infrared (IR) spectroscopy would reveal characteristic vibrations for the C-Cl bonds, S-O bonds, and water molecule interactions. Nuclear magnetic resonance (NMR) spectroscopy could provide information about the carbon and hydrogen environments within the molecule, though the absence of hydrogen atoms directly bonded to carbon would limit proton NMR applications.
Synthesis and Preparation Methods
Standard Synthesis Procedure
Crystal Structure Analysis
Structural Implications
The crystal structure of sodium trichloromethanesulfonate monohydrate reflects the balance between various intermolecular forces, including ionic interactions between the sodium cation and sulfonate anion, hydrogen bonding involving the water molecule, and potential weak interactions related to the trichloromethane group. These interactions collectively determine the compound's stability, solubility, and reactivity patterns.
The C3v coordination environment around the sulfur atom indicates a trigonal pyramidal geometry, with three oxygen atoms forming the base of the pyramid and the carbon-sulfur bond along the principal axis . This geometry influences the electronic distribution and consequently the compound's chemical behavior and spectroscopic properties.
Applications and Research Significance
Spectroscopic Reference Material
Comparative Analysis with Related Compounds
Relationship to Other Sulfonate Compounds
Sodium trichloromethanesulfonate monohydrate represents one member of the broader family of sulfonate compounds, which includes various derivatives with different organic groups attached to the sulfonate moiety. Comparing its properties with those of related compounds, such as sodium thiosulfate (Na2S2O3) which has a conductivity of 152,000 μmhos/cm at 29% concentration , could provide valuable insights into structure-property relationships within this chemical class.
Other sodium sulfonates, such as those derived from aromatic precursors, might exhibit different crystallization patterns, spectroscopic properties, and chemical reactivities due to variations in the organic portion of the molecule. These differences highlight the versatility of sulfonate chemistry and the potential for tailoring compound properties through structural modifications.
Hydration Effects
The monohydrate nature of sodium trichloromethanesulfonate distinguishes it from anhydrous forms and compounds with different hydration levels. The presence of one water molecule per formula unit influences various aspects of the compound's behavior, including its crystal structure, thermal stability, and solubility characteristics . Understanding these hydration effects is crucial for applications requiring specific physical or chemical properties.
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